N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride
Description
N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride is a chemical compound with the molecular formula C12H17N3O•2HCl. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry.
Properties
IUPAC Name |
N-(2-piperazin-1-ylphenyl)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-10(16)14-11-4-2-3-5-12(11)15-8-6-13-7-9-15;;/h2-5,13H,6-9H2,1H3,(H,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWNTICAVITBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride typically involves the alkylation of corresponding amines with alkylating reagents. For instance, the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines can yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticonvulsant drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride involves its interaction with neuronal voltage-sensitive sodium channels. This interaction can modulate the activity of these channels, leading to potential anticonvulsant effects. The compound may also interact with other molecular targets, contributing to its pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Another piperazine derivative with similar anticonvulsant properties.
2-(piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide: A compound with a trifluoromethyl group, showing different pharmacological activities.
Uniqueness
N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride is unique due to its specific interaction with neuronal voltage-sensitive sodium channels, which distinguishes it from other piperazine derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
